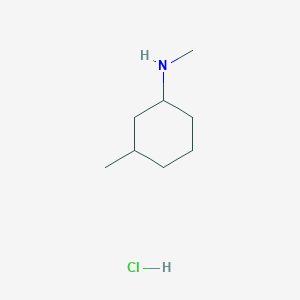N,3-dimethylcyclohexanamine hydrochloride
CAS No.: 854427-44-4
Cat. No.: VC2808866
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 854427-44-4 |
|---|---|
| Molecular Formula | C8H18ClN |
| Molecular Weight | 163.69 g/mol |
| IUPAC Name | N,3-dimethylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(6-7)9-2;/h7-9H,3-6H2,1-2H3;1H |
| Standard InChI Key | AIQOLFRXKSYEQY-UHFFFAOYSA-N |
| SMILES | CC1CCCC(C1)NC.Cl |
| Canonical SMILES | CC1CCCC(C1)NC.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
N,3-dimethylcyclohexanamine hydrochloride is identified by its CAS registry number 854427-44-4, which serves as its unique identifier in chemical databases and regulatory documentation. The compound has a molecular formula of C₈H₁₈ClN, indicating its composition of carbon, hydrogen, nitrogen, and chlorine atoms .
Structural Characteristics
The molecular structure consists of a cyclohexane ring with two methyl substituents – one attached to the nitrogen atom forming a secondary amine, and another at the 3-position of the cyclohexane ring. The hydrochloride salt formation occurs at the amine nitrogen, creating an ionically bonded structure that enhances stability and solubility in polar solvents compared to its free base form.
Physicochemical Properties
The compound possesses distinct physicochemical properties that define its behavior in various environmental and experimental conditions. Table 1 summarizes the key physicochemical parameters of N,3-dimethylcyclohexanamine hydrochloride based on available data.
Table 1: Physicochemical Properties of N,3-dimethylcyclohexanamine Hydrochloride
The LogP value of 2.97740 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining some water solubility when in the hydrochloride salt form. The relatively low polar surface area (PSA) of 12.03000 further supports potential membrane permeability, which could be relevant for pharmaceutical applications .
Synthesis and Production Methods
Catalytic Considerations
The synthesis of related cyclic amines employs Co/Al₂O₃ catalysts under controlled conditions. For instance, the patent for N,N-dimethylcyclohexylamine production describes:
Table 2: Potential Catalytic Conditions Based on Related Compounds
These parameters might require modification for the specific synthesis of N,3-dimethylcyclohexanamine hydrochloride due to differences in structural features and reactivity profiles.
| Parameter | Value |
|---|---|
| Value-Added Tax (VAT) | 17.0% |
| Tax Rebate Rate | 9.0% |
| Most Favored Nation (MFN) Tariff | 6.5% |
| General Tariff | 30.0% |
| Supervision Conditions | None specified |
These parameters provide context for the commercial landscape surrounding this compound, though they may vary by jurisdiction and over time .
Comparative Analysis with Related Compounds
Structural Analogues
To better understand the potential properties and applications of N,3-dimethylcyclohexanamine hydrochloride, a comparative analysis with related compounds provides valuable context.
Table 4: Comparative Analysis with Related Cyclohexylamine Derivatives
| Compound | Key Differences | Potential Implications |
|---|---|---|
| N,N-dimethylcyclohexylamine | Has two methyl groups on nitrogen, none on cyclohexane ring | Likely more basic; different steric properties around nitrogen |
| 3-methylcyclohexylamine | Lacks N-methyl group | More reactive primary amine; higher hydrogen bonding potential |
| Dimethocaine Hydrochloride | Complex structure with additional functional groups | Different pharmacological profile; more specialized applications |
This comparative analysis suggests that N,3-dimethylcyclohexanamine hydrochloride would occupy a distinct chemical space with potentially unique reactivity and application profiles.
Salt Form Considerations
As a hydrochloride salt, this compound would exhibit enhanced water solubility compared to its free base form. The salt formation also typically confers greater stability for storage and handling, particularly important for amine compounds which can be sensitive to oxidation in their free base form.
Analytical Methods and Characterization
Identification Techniques
For proper identification and quality control of N,3-dimethylcyclohexanamine hydrochloride, several analytical techniques would be appropriate:
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure
-
Mass Spectrometry to verify molecular weight and fragmentation pattern
-
Infrared Spectroscopy to identify functional group signatures
-
Elemental Analysis to confirm composition
-
X-ray Crystallography for definitive structural determination if crystalline form is available
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume